molecular formula C21H35Cl2MnN5 B1230995 dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

Cat. No. B1230995
M. Wt: 483.4 g/mol
InChI Key: WXEMWBBXVXHEPU-XNPJUPKFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Imisopasem Manganese is a manganese-based non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with potential antioxidant and chemo/radioprotective activities. Upon administration, imisopasem manganese mimics the activity of MnSOD and scavenges reactive oxygen species (ROS), such as superoxide anion, which prevents oxygen free radical damage to macromolecules such as DNA. This reduces ROS-mediated lipid peroxidation, prevents apoptosis and protects against oxygen free radical-induced toxicity in normal tissues.

Scientific Research Applications

  • Superoxide Dismutase Mimetics : Mn(II) macrocyclic pentaamine complexes, including dichloromanganese variants of the compound mentioned, have been used as superoxide dismutase (SOD) mimetics. These complexes exhibit catalytic activity for dismutation of superoxide to oxygen and hydrogen peroxide, sometimes exceeding the activity of native enzymes (Aston et al., 2001).

  • Ligand Exchange and Structural Analysis : Research has explored the ligand exchange properties of Mn(II) macrocyclic pentaamine complexes. Such studies provide insights into the structural characterization and potential reactivity of these complexes (Tu et al., 2007).

  • Periodontitis Treatment : Dichloromanganese complexes like M40403 have been investigated for their potential in treating periodontitis. These compounds are known to mitigate inflammation markers and could offer a new therapeutic pathway (Di Paola et al., 2005).

  • Complex Formation and Coordination Chemistry : The interaction of dichloromanganese with various ligands, including macrocyclic compounds, has been extensively studied. This research contributes to the broader understanding of coordination chemistry and complex formation processes (Matsushita et al., 2000).

  • Water Oxidation in Photosystem II : Dichloromanganese(IV) complexes with Schiff bases have been examined as models for water oxidation in photosystem II. These studies enhance our understanding of oxygen liberation in biological systems and could inform the development of artificial photosynthesis strategies (Matsushita et al., 1981).

properties

Product Name

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

Molecular Formula

C21H35Cl2MnN5

Molecular Weight

483.4 g/mol

IUPAC Name

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

InChI

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1

InChI Key

WXEMWBBXVXHEPU-XNPJUPKFSA-L

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Canonical SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

synonyms

imisopasem manganese
M 40403
M-40403
M40403

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
Reactant of Route 2
dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
Reactant of Route 3
dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
Reactant of Route 4
dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
Reactant of Route 5
dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
Reactant of Route 6
dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

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